molecular formula C9H12ClN3S B8672137 N-(4-Chlorophenyl)-1,2-dimethylhydrazine-1-carbothioamide CAS No. 65404-27-5

N-(4-Chlorophenyl)-1,2-dimethylhydrazine-1-carbothioamide

Cat. No. B8672137
CAS RN: 65404-27-5
M. Wt: 229.73 g/mol
InChI Key: WAUXESXAQXIIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorophenyl)-1,2-dimethylhydrazine-1-carbothioamide is a useful research compound. Its molecular formula is C9H12ClN3S and its molecular weight is 229.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Chlorophenyl)-1,2-dimethylhydrazine-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Chlorophenyl)-1,2-dimethylhydrazine-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

65404-27-5

Molecular Formula

C9H12ClN3S

Molecular Weight

229.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-methyl-1-(methylamino)thiourea

InChI

InChI=1S/C9H12ClN3S/c1-11-13(2)9(14)12-8-5-3-7(10)4-6-8/h3-6,11H,1-2H3,(H,12,14)

InChI Key

WAUXESXAQXIIPA-UHFFFAOYSA-N

Canonical SMILES

CNN(C)C(=S)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of sodium hydroxide (6.1 g, 0.15 mole) in 40 ml of water and 250 ml of ethanol was added N,N'-dimethylhydrazine dihydrochloride (10 g, 0.076 mole). The reaction mixture was warmed to 50° C., and 4-chlorophenylisothiocyanate (12.8 g, 0.076 mole) was added in small portions. Upon complete addition, the reaction mixture was heated under reflux for two hours and then allowed to cool. The cooled reaction mixture was filtered and the filtrate concentrated under reduced pressure to remove most of the solvent. The concentrate was taken up in 200 ml of toluene. The toluene was removed under reduced pressure. This procedure was repeated with two additional 200 ml portions of toluene to remove the remaining ethanol and water traces by azeotropic distillation. The brown residual oil was recrystallized twice from ethanol to give N-(4-chlorophenyl)-1,2-dimethylhydrazinecarbothioamide (6.8 g, mp 103°-104° C.). The nmr spectrum of the product was consistent with the assigned structure.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two

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